molecular formula C24H21N5 B2954704 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 866843-97-2

3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2954704
CAS No.: 866843-97-2
M. Wt: 379.467
InChI Key: GVAFFTGKJUQSMC-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic small molecule belonging to the class of azoloquinazolines, which are recognized for their diverse and potent biological activities. This compound is of significant interest in medicinal chemistry and pharmacology research, particularly for investigating its potential as a ligand for central nervous system (CNS) targets. Scientific literature indicates that structurally related 1,2,3-triazolo[1,5-a]quinazoline derivatives have demonstrated binding affinity for benzodiazepine and adenosine receptors, suggesting this compound's potential utility in neurological and psychiatric disorder research . The annelation of a triazolo ring to the quinazoline core is a key modification known to fine-tune biological activity and is a strategy frequently employed in the design of novel therapeutic agents . Researchers can leverage this high-purity compound as a chemical probe to explore its specific mechanism of action, selectivity profile, and downstream effects in various in vitro and in vivo models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-methylphenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-17-8-7-11-19(16-17)22-24-26-23(25-15-14-18-9-3-2-4-10-18)20-12-5-6-13-21(20)29(24)28-27-22/h2-13,16H,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAFFTGKJUQSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process. One common method includes the cyclization of carbodiimides with diazo compounds under mild conditions . This transition-metal-free strategy involves a cascade nucleophilic addition/cyclization process, which is accomplished under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include quinazolinone derivatives, amine derivatives, and various substituted triazoloquinazolines.

Scientific Research Applications

3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of triazoloquinazolin-5-amine derivatives, highlighting key substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS/ID Key Properties/Notes
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(3-methylphenyl), N-(3,4-dimethoxyphenethyl) 439.5 866843-88-1 Higher hydrophobicity (XLogP3 ~6.1) due to dimethoxy groups; potential CNS activity
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-(phenylsulfonyl), N-(4-isopropylphenyl) ~490 (estimated) 893787-13-8 Enhanced polarity from sulfonyl group; possible kinase inhibition
3-((4-Chlorophenyl)sulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(4-Cl-C6H4-SO2), N-(4-methylbenzyl) ~470 (estimated) 10-F722741 Discontinued due to synthetic challenges; sulfonyl group improves solubility
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(4-methylphenyl), N-(3,4-diethoxyphenethyl) 467.6 C680-0529 High XLogP3 (6.1); optimized for blood-brain barrier penetration
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, 3-(3-F-C6H4), N-(4-methoxybenzyl) 433.9 892359-58-9 Fluorine enhances metabolic stability; methoxy group balances lipophilicity

Key Findings:

Substituent Effects on Hydrophobicity :

  • Alkoxy groups (e.g., 3,4-diethoxy in C680-0529) increase hydrophobicity (XLogP3 6.1), favoring CNS-targeted applications .
  • Sulfonyl or halogen substituents (e.g., 7-Cl in ) enhance polarity, improving aqueous solubility and target binding in peripheral tissues.

Bioactivity Trends :

  • Chloro derivatives (e.g., ) are associated with kinase inhibition and antimicrobial activity.
  • Phenethylamine-linked compounds (e.g., ) show promise in neurological disorders due to structural mimicry of neurotransmitters.

Synthetic Feasibility :

  • Compounds with bulky sulfonyl groups (e.g., ) face synthetic hurdles, leading to discontinuation.
  • Fluorinated analogs (e.g., ) are prioritized for their stability and ease of functionalization.

Research Implications

The triazoloquinazoline scaffold offers a flexible platform for drug discovery. Substitutions at positions 3 and N5 critically modulate physicochemical and pharmacological properties. Future studies should prioritize halogenated and sulfonamide derivatives for targeted therapies, while optimizing phenethylamine variants for neuropharmacology.

Biological Activity

The compound 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a member of the quinazoline family and has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20N6\text{C}_{20}\text{H}_{20}\text{N}_{6}

This structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological properties.

Cytotoxicity

Recent studies have demonstrated that derivatives of quinazoline, including the compound , exhibit significant cytotoxic activity against various cancer cell lines. For instance, a derivative closely related to our compound showed an IC50 value of 0.36 μM against HCT-116 cells, indicating potent antitumor activity . The mechanism appears to involve the compound's ability to disrupt DNA repair processes by interacting with key proteins involved in autophagy and ubiquitination.

The biological activity of this compound can be attributed to its ability to intercalate DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Compounds with similar structures have shown high binding affinities for DNA, which enhances their cytotoxic effects . The interaction with Topo II leads to increased sensitivity of cancer cells to radiation therapy, suggesting potential applications in combination treatments.

Study 1: Antitumor Activity

In a study evaluating various triazole derivatives, the compound exhibited significant cytotoxicity against several human cancer cell lines. The results indicated that modifications in the side chains influenced biological activity; specifically, bulky groups were found to decrease potency .

CompoundCell LineIC50 (μM)
5aHCT-1160.36
16HepG26.29
16HCT-1162.44

Study 2: Mechanistic Insights

Another investigation focused on the interaction between triazole derivatives and cellular proteins revealed that these compounds could modulate protein interactions critical for DNA repair mechanisms. This modulation was linked to reduced RNF168-mediated H2A ubiquitination, thus impairing homologous recombination repair pathways .

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